3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine
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Overview
Description
3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine is a heterocyclic compound with the molecular formula C5H2BrF3N2OS and a molecular weight of 275.046 g/mol This compound features a pyridazine ring substituted with a bromine atom at the 3-position and a trifluoromethylsulfinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfinyl group.
Reduction: Reduction reactions can convert the sulfinyl group to other functional groups such as sulfides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-(trifluoromethyl)pyridazine: Lacks the sulfinyl group, which may result in different chemical properties and reactivity.
6-((Trifluoromethyl)sulfinyl)pyridazine:
Uniqueness
3-Bromo-6-((trifluoromethyl)sulfinyl)pyridazine is unique due to the presence of both the bromine and trifluoromethylsulfinyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethylsulfinyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-3-1-2-4(11-10-3)13(12)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREQNEABOBFLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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